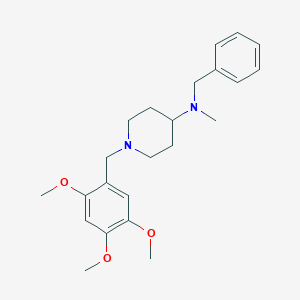![molecular formula C24H33N3O2 B247657 1-[1-(2,3-Dimethoxybenzyl)-4-piperidyl]-4-phenylpiperazine](/img/structure/B247657.png)
1-[1-(2,3-Dimethoxybenzyl)-4-piperidyl]-4-phenylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2,3-Dimethoxybenzyl)-4-piperidyl]-4-phenylpiperazine, also known as DPPE, is a piperazine derivative that has been extensively studied for its potential therapeutic applications. DPPE is a selective agonist of the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes, including calcium signaling, ion channel regulation, and protein folding. DPPE has been shown to have a range of biochemical and physiological effects, making it a promising candidate for drug development.
作用機序
1-[1-(2,3-Dimethoxybenzyl)-4-piperidyl]-4-phenylpiperazine is a selective agonist of the sigma-1 receptor, which is a transmembrane protein that is involved in various cellular processes. The sigma-1 receptor is widely distributed in the central nervous system, and is involved in modulating the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. This compound has been shown to bind to the sigma-1 receptor with high affinity, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including modulation of calcium signaling, ion channel regulation, and protein folding. This compound has been shown to have neuroprotective effects, and has been investigated as a potential treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. This compound has also been studied for its potential analgesic effects, and has been shown to have a role in pain modulation.
実験室実験の利点と制限
1-[1-(2,3-Dimethoxybenzyl)-4-piperidyl]-4-phenylpiperazine has several advantages for lab experiments, including its high affinity for the sigma-1 receptor, its selectivity for the sigma-1 receptor over other receptor subtypes, and its ability to cross the blood-brain barrier. However, this compound also has some limitations, including its potential toxicity at high doses, and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research on 1-[1-(2,3-Dimethoxybenzyl)-4-piperidyl]-4-phenylpiperazine, including further investigation of its potential therapeutic applications in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Other potential areas of research include the development of novel this compound derivatives with improved pharmacological properties, and the investigation of the sigma-1 receptor as a potential drug target for other diseases and conditions.
合成法
1-[1-(2,3-Dimethoxybenzyl)-4-piperidyl]-4-phenylpiperazine can be synthesized using a variety of methods, including the reaction of 1-(2,3-dimethoxybenzyl)piperazine with 4-phenylpiperazine in the presence of a catalyst. Other methods include the reaction of 1-(2,3-dimethoxybenzyl)piperazine with 4-phenylpiperazine hydrochloride in the presence of a base, or the reaction of 1-(2,3-dimethoxybenzyl)piperazine with 4-phenylpiperazine-1-carboxylic acid in the presence of a condensing agent.
科学的研究の応用
1-[1-(2,3-Dimethoxybenzyl)-4-piperidyl]-4-phenylpiperazine has been extensively studied for its potential therapeutic applications, particularly in the field of neuropsychiatry. This compound has been shown to have neuroprotective effects, and has been investigated as a potential treatment for various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. This compound has also been studied for its potential analgesic effects, and has been shown to have a role in pain modulation.
特性
分子式 |
C24H33N3O2 |
|---|---|
分子量 |
395.5 g/mol |
IUPAC名 |
1-[1-[(2,3-dimethoxyphenyl)methyl]piperidin-4-yl]-4-phenylpiperazine |
InChI |
InChI=1S/C24H33N3O2/c1-28-23-10-6-7-20(24(23)29-2)19-25-13-11-22(12-14-25)27-17-15-26(16-18-27)21-8-4-3-5-9-21/h3-10,22H,11-19H2,1-2H3 |
InChIキー |
QBIPJDYJMHYOKH-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 |
正規SMILES |
COC1=CC=CC(=C1OC)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[1-(4-Chlorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247582.png)
![4-[1-(2-Fluorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247585.png)
![4-[1-(4-Fluorobenzyl)-4-piperidinyl]morpholine](/img/structure/B247586.png)
![4-[1-(Furan-2-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247587.png)
![[1,4']Bipiperidinyl, 1'-benzyl-4-(morpholin-4-yl)-](/img/structure/B247589.png)






